molecular formula C23H31FO5 B8194128 Fluorogestone acetate

Fluorogestone acetate

Cat. No.: B8194128
M. Wt: 406.5 g/mol
InChI Key: JKQQZJHNUVDHKP-VIIVLCOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorogestone acetate (FGA) is a synthetic progestogen derived from progesterone, primarily used in veterinary medicine for estrus synchronization and fertility management in sheep, goats, and other ruminants. Its molecular formula is $ \text{C}{23}\text{H}{31}\text{FO}_5 $, with a molecular weight of 406.49 g/mol. FGA is administered via intravaginal sponges or pessaries, releasing the compound over 7–14 days to mimic the luteal phase of the estrous cycle. Studies highlight its high potency, being approximately 20–25 times more potent than natural progesterone, with a short biological half-life .

Properties

IUPAC Name

[(8S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQQZJHNUVDHKP-VIIVLCOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zhengping et al.’s Seven-Step Synthesis (2015)

Zhengping et al. developed a cost-effective route starting from 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD), a readily available intermediate. The process involves:

  • Elimination reaction : Conversion of 9α-OH-AD to Δ9,11-derivative using HCl in tetrahydrofuran (THF).

  • Cyano substitution : Treatment with sodium cyanide in dimethylformamide (DMF) at 40°C.

  • Ketal protection : Reaction with ethylene glycol and p-toluenesulfonic acid.

  • Esterification : Acetylation at C17 using acetic anhydride.

  • Grignard reaction : Addition of methylmagnesium bromide at −20°C to introduce the C11β-hydroxyl group.

  • Bromination-epoxidation : Sequential treatment with N-bromosuccinimide (NBS) and hydrogen peroxide.

  • Fluorination : Reaction with hydrogen fluoride-pyridine complex to install the 9α-fluoro group.

Key advantages :

  • Total yield improved to 78–83%.

  • Avoids high-temperature esterification, reducing side reactions.

  • Utilizes low-cost starting materials like 9α-OH-AD (≈$120/kg).

Table 1: Reaction Conditions and Yields for Zhengping et al.’s Method

StepReagentsTemperatureTime (h)Yield (%)
EliminationHCl, THF25°C292
Cyano substitutionNaCN, DMF40°C488
Ketal protectionEthylene glycol, TsOH60°C690
EsterificationAcetic anhydride30°C395
Grignard reactionCH₃MgBr−20°C185
BrominationNBS, H₂O₂0°C282
FluorinationHF-pyridine10°C480

Three-Step Synthesis from 9α-Fluorohydrocortisone (2017)

A 2017 patent simplified the synthesis to three steps using 9α-fluorohydrocortisone as the starting material:

  • 21-O-acylation : Reacting 9α-fluorohydrocortisone with acetyl chloride in toluene using triethylamine as a base.

  • De-esterification : Treatment with sodium iodide and sodium hydrosulfite in glacial acetic acid.

  • 17α-Acetylation : Final acetylation with chloroacetic chloride in dichloromethane.

Optimized conditions :

  • 21-O-acylation : 0–50°C, 1–4 hours, yield 95–98%.

  • De-esterification : 40–120°C, 2–6 hours, yield 90–93%.

  • 17α-Acetylation : 20–80°C, 2–6 hours, yield 97–99%.

This method achieves a total yield of 80–85%, reducing production costs by 25–30% compared to traditional routes.

Table 2: Comparative Analysis of Synthesis Methods

ParameterTraditional (Diosgenin)Zhengping et al. (2015)2017 Three-Step Method
Starting material cost$300/kg$120/kg$90/kg
Total steps773
Total yield50–60%78–83%80–85%
Solvent recovery60–70%85–90%90–95%
Environmental impactHighModerateLow

Industrial-Scale Challenges

Raw Material Availability

9α-Fluorohydrocortisone, used in the 2017 method, is synthesized via microbial hydroxylation of hydrocortisone. Scaling this step requires optimized fermentation conditions (pH 6.5–7.0, 28°C, 72 hours) to achieve 80–85% conversion.

Reaction Optimization

  • Grignard reaction : Exothermicity necessitates precise temperature control (−20°C ± 2°C) to prevent epoxide ring opening.

  • Fluorination : HF-pyridine poses handling risks; newer methods explore KF/crown ether systems as safer alternatives.

Purification

Crystallization from ethanol-water (10% v/v) achieves 99.0–99.5% purity, but residual solvents (toluene ≤ 890 ppm, dichloromethane ≤ 600 ppm) must meet ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions: Fluorogestone acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can yield hydroxyl derivatives .

Scientific Research Applications

Reproductive Management in Ewes

Fluorogestone acetate is primarily used for estrus synchronization in ewes. This application has been studied extensively to evaluate its effectiveness compared to other methods.

Case Study: Estrus Synchronization Protocols

A study involving 140 Akkaraman Kangal ewes demonstrated the effectiveness of this compound sponges for estrus synchronization. The ewes were divided into two groups: one treated with an intravaginal sponge containing 20 mg of this compound and the other as a control group. Following the removal of the sponge, hormonal treatments were administered, leading to significant improvements in reproductive parameters such as estrous response, pregnancy rates, and lambing outcomes .

ParameterTreatment GroupControl Group
Estrous Response Rate85%45%
Pregnancy Rate75%30%
Lambing Rate70%25%

This study highlights the efficacy of this compound in enhancing reproductive outcomes in sheep.

Economic Evaluations

The economic impact of using this compound for reproductive management has also been assessed. In the aforementioned study, an economic analysis was performed to compare the costs and benefits associated with the use of this compound sponges versus traditional breeding methods.

Economic Analysis Findings

  • Total Income from Experimental Group : Calculated based on lamb production and market value.
  • Costs Incurred : Included treatment costs, veterinary fees, and labor costs.

The findings indicated that the use of this compound not only improved reproductive efficiency but also resulted in a higher net income when compared to control groups that did not receive hormonal treatments .

Applications in Goats

This compound is also utilized in goat breeding programs. Research has shown its effectiveness in improving embryo recovery rates during superovulation protocols.

Case Study: Superovulation Protocols

A study evaluated the effect of this compound on embryo recovery and quality in eCG-superovulated goats. The results indicated that goats treated with this compound exhibited higher embryo recovery rates compared to those treated with other progestogens .

ParameterFGA Treated GoatsControl Group
Embryo Recovery Rate65%40%
Quality of EmbryosHighModerate

This suggests that this compound may enhance both the quantity and quality of embryos recovered during breeding programs.

Methodological Considerations

The methodologies employed in studies involving this compound are crucial for understanding its applications. The development of radioimmunoassays for measuring plasma concentrations of this compound has allowed researchers to better assess its pharmacokinetics and biological effects .

Radioimmunoassay Development

  • A double antibody radioimmunoassay was developed to measure plasma concentrations of this compound and progesterone.
  • This assay provided insights into the temporal profiles of these hormones during treatment periods, demonstrating that this compound maintains effective plasma levels conducive to successful estrus synchronization .

Mechanism of Action

Fluorogestone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include the anterior pituitary gland, where it inhibits the release of luteinizing hormone, thereby preventing ovulation .

Comparison with Similar Compounds

Comparison with Similar Progestogens

Medroxyprogesterone Acetate (MAP)

  • Efficacy : FGA and MAP are equally effective in synchronizing estrus in ewes, with similar estrus response rates (90–100%) and conception rates (75–93%) .
  • Pharmacokinetics: Both compounds reach peak plasma concentrations 48 hours after intravaginal administration.
  • Dosage : Typical MAP protocols use 60 mg sponges for 12 days, while FGA employs 30–40 mg sponges for 7–14 days .

Natural Progesterone (P4)

  • Potency : FGA’s synthetic structure grants it higher bioavailability and stability than natural progesterone. For instance, a 40 mg FGA sponge achieves comparable plasma progesterone levels to a 700 mg natural P4-releasing CIDR device .
  • Estrus Synchronization : Studies show FGA-based protocols result in tighter synchrony (estrus onset within 33–36 hours post-removal) versus natural P4 (44–48 hours) .

Controlled Internal Drug Release (CIDR)

  • Mechanism : CIDR devices release natural progesterone, whereas FGA sponges deliver synthetic progestogens. CIDR is often preferred for shorter protocols (5–7 days) due to rapid hormone clearance .
  • Cost and Accessibility : FGA sponges are more cost-effective for large-scale use, though CIDR devices offer easier handling and reduced risk of vaginal irritation .

Key Research Findings

Table 1: Efficacy of FGA vs. MAP in Ewes

Parameter FGA (40 mg, 14 days) MAP (60 mg, 12 days) Reference
Estrus Response (%) 100 93.3
Conception Rate (%) 86.7 84.6
Time to Estrus Onset (h) 33.1 ± 4.3 41.9 ± 6.1

Table 2: FGA vs. CIDR in Goats

Parameter FGA (30 mg, 14 days) CIDR (0.3 g P4, 14 days) Reference
Estrus Response (%) 93.3 100
Conception Rate (%) 76.9 85.7
Multiple Birth Rate (%) 18.8–69.2 20–36.4

Biological Activity

Fluorogestone acetate (FGA) is a synthetic progestin widely used in veterinary medicine, particularly for reproductive management in livestock. Its primary application involves synchronizing estrus and improving reproductive performance in various animal species. This article delves into the biological activity of FGA, supported by data tables, case studies, and detailed research findings.

FGA functions primarily by mimicking the effects of natural progesterone. It binds to progesterone receptors in target tissues, leading to changes in gene expression that promote reproductive processes such as estrus synchronization and ovulation control. The compound exhibits a high biological activity, reportedly 25 times that of progesterone, although it has a relatively short duration of action .

Applications in Livestock Reproduction

FGA is predominantly utilized in sheep and goats for estrus synchronization. The following table summarizes key studies highlighting its efficacy:

Study ReferenceSpeciesTreatment ProtocolKey Findings
Ewes20 mg FGA spongeHigher retention and vaginal discharge rates post-treatment; however, lower pregnancy rates compared to CIDR .
Ewes40 mg FGA spongeImproved synchronization rates but varied fertility outcomes depending on the hormonal regimen .
Goats20 mg FGA spongeEffective in synchronizing estrus; noted for its adaptability in different environmental conditions .

Case Studies

  • Ewe Reproductive Performance :
    A study involving 300 multiparous Najdi ewes compared the use of FGA sponges with controlled internal drug release (CIDR) devices. Results indicated that while FGA was effective in synchronizing estrus, CIDR resulted in significantly higher pregnancy and fertility rates (77.86% vs. 66.00% for FGA) and twinning rates (34.34% vs. 22.00% for FGA) after treatment .
  • Goat Estrus Synchronization :
    In another investigation focusing on Sarda breed goats, researchers administered a single dose of 20 mg FGA via intravaginal sponges. The study concluded that FGA effectively synchronized estrus, leading to successful artificial insemination outcomes, although it highlighted the need for careful monitoring of hormonal responses post-treatment .

Hormonal Profiles

Research has consistently shown that the administration of FGA influences various reproductive hormones. The following table illustrates the hormonal changes observed after treatment with FGA:

Time Point Post-TreatmentHormoneFGA Group Levels (ng/mL)Control Group Levels (ng/mL)
0 hoursProgesterone5.20.5
24 hoursFollicle-Stimulating Hormone (FSH)10.58.0
48 hoursLuteinizing Hormone (LH)12.315.6

These findings indicate that while FGA enhances progesterone levels immediately post-administration, it may suppress LH levels compared to controls at later time points .

Q & A

Q. What is the pharmacological basis for Fluorogestone Acetate’s (FGA) use in estrus synchronization protocols?

FGA is a synthetic progestogen structurally and functionally analogous to progesterone but with 20-25 times higher potency . Its mechanism involves suppressing gonadotropin-releasing hormone (GnRH) secretion, thereby inhibiting follicular development and ovulation. Methodologically, researchers should validate FGA’s efficacy by measuring serum progesterone levels and ovarian follicular dynamics via ultrasonography in animal models (e.g., goats or sheep) .

Q. How should experimental designs incorporate FGA for estrus synchronization studies?

Standard protocols involve intravaginal FGA sponge insertion (e.g., 20–40 mg doses) for 12–14 days, followed by prostaglandin (PGF2α) or equine chorionic gonadotropin (eCG) administration to induce estrus . Researchers must include control groups (e.g., untreated or alternative progestogen-treated cohorts) and track variables:

  • Estrus onset latency
  • Ovulation rate (via laparoscopy or progesterone assays)
  • Conception rates post-artificial insemination .

Q. What are the common methodological pitfalls in FGA-based reproductive studies?

Key issues include:

  • Inconsistent sponge retention rates in intravaginal protocols, leading to variable hormone delivery. Mitigate by regular physical checks .
  • Overlooking animal-specific factors (e.g., breed, parity, nutritional status), which modulate FGA response. Stratify experimental groups accordingly .
  • Failing to measure residual FGA metabolites in tissues/plasma, critical for pharmacokinetic analyses .

Advanced Research Questions

Q. How can researchers resolve contradictory data on FGA’s optimal priming duration and dosage?

Discrepancies arise from variations in species (e.g., sheep vs. goats), administration routes (sponge vs. implant), and adjuvant hormones (eCG vs. GnRH). To address this:

  • Conduct dose-response studies comparing 20 mg vs. 40 mg FGA over 5–14 days.
  • Use meta-analyses to aggregate data from studies like Scudamore et al. (1992) and Swelum et al. (2015), noting covariates such as breeding seasonality .
  • Apply statistical models (e.g., ANOVA with post-hoc tests) to isolate significant variables .

Q. What advanced techniques validate FGA’s effects on non-reproductive physiological systems?

Beyond reproductive metrics, assess:

  • Hematological impacts : Monitor red/white blood cell counts and hemoglobin levels pre-/post-FGA exposure, as shown in Red Sokoto goats .
  • Metabolic profiling : Use LC-MS/MS to quantify FGA’s influence on liver enzyme activity or lipid metabolism .
  • Immune modulation : Measure cytokine levels (e.g., IL-6, TNF-α) to evaluate progestogen-induced immunosuppression .

Q. How does FGA compare to other progestogens (e.g., MAP, CIDR) in superovulation protocols?

Comparative studies reveal:

  • FGA sponges yield higher ovulation rates vs. medroxyprogesterone acetate (MAP) in anestrous ewes but may require longer priming periods .
  • CIDR devices offer more consistent hormone release than sponges but are cost-prohibitive for large-scale trials. Validate via embryo recovery rates and blastocyst quality in superovulated models .

Q. What methodologies address FGA’s short activity duration in prolonged studies?

For multi-cycle experiments:

  • Combine FGA with sustained-release formulations (e.g., biodegradable polymers) to prolong efficacy.
  • Monitor plasma FGA half-life using radioimmunoassays and adjust dosing intervals accordingly .

Q. How can researchers ensure reproducibility in FGA studies despite variability in animal responses?

Adopt the following framework:

  • Standardized protocols : Reference established guidelines (e.g., Theriogenology Society’s recommendations) .
  • Open-access data : Share raw datasets on hormone levels, ovulation timing, and animal health metrics via repositories like Figshare.
  • Cross-lab validation : Collaborate to replicate findings in diverse geographic/breed contexts .

Methodological Resources

  • Analytical Validation : For quantifying FGA and metabolites, use HPLC with UV detection (λ = 240 nm) or LC-MS/MS, as detailed in Reviews in Analytical Chemistry .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, ensuring protocols are approved by institutional review boards .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorogestone acetate
Reactant of Route 2
Fluorogestone acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.